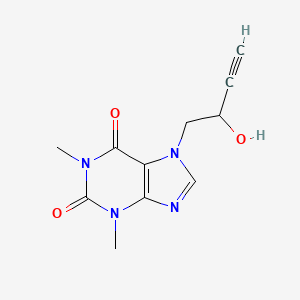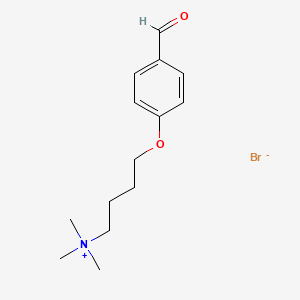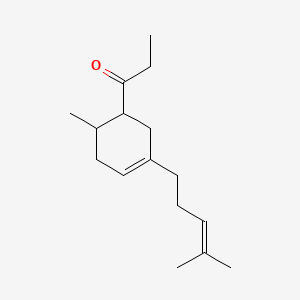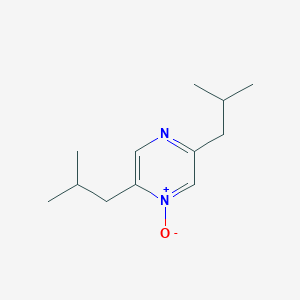
N-(3-Bromo-2-oxopropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-2-oxopropyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3-bromo-2-oxopropyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-2-oxopropyl)benzamide typically involves the reaction of benzamide with 3-bromo-2-oxopropyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N-(3-Bromo-2-oxopropyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-2-oxopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
N-(3-Bromo-2-oxopropyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Bromo-2-oxopropyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activities by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in cellular processes and pathways.
類似化合物との比較
- 2-Bromobenzamide
- 3-Bromo-2-oxopropylamine
- N-(2-Bromoethyl)benzamide
Comparison: N-(3-Bromo-2-oxopropyl)benzamide is unique due to the presence of both a benzamide group and a 3-bromo-2-oxopropyl moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the 3-bromo-2-oxopropyl group can undergo specific nucleophilic substitution reactions that are not possible with 2-bromobenzamide or N-(2-Bromoethyl)benzamide.
特性
CAS番号 |
65462-75-1 |
|---|---|
分子式 |
C10H10BrNO2 |
分子量 |
256.10 g/mol |
IUPAC名 |
N-(3-bromo-2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H10BrNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
InChIキー |
NOKBRYAYLOTZDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)



![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
